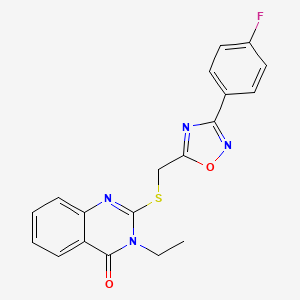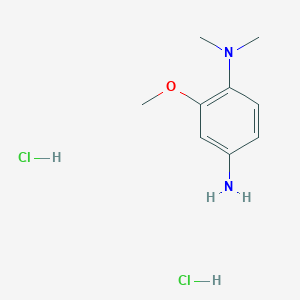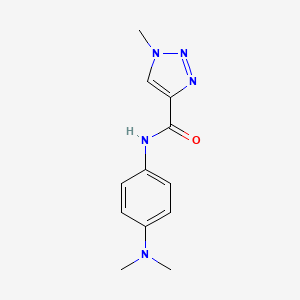
N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques like single-crystal X-ray diffraction and spectroscopic methods . Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are often used to investigate the electronic, structural, reactivity, and photophysical properties .Chemical Reactions Analysis
Similar compounds, such as 4-Dimethylaminopyridine (DMAP), have been found to be useful nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques . For instance, 4-Dimethylaminopyridine (DMAP) is a white solid and is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Various synthesis methods for related 1,2,3-triazole analogues have been explored. One study describes the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles with further substitutions by methyl- or benzyl-groups, achieved by reducing corresponding 4-amino-5-cyanotriazoles (Albert, 1970). Another research paper details the preparation of triazole-3-carboxylic acids starting from anilines (Czollner et al., 1990).
Reactivity and Pathways : In a study on reactions of semicarbazides with phosgene, researchers discovered novel pathways and intermediates involving N-(dimethylamino)carbodiimides, highlighting the compound's reactivity and potential for diverse chemical transformations (Cooley et al., 1989).
Pharmacological Applications
Antitumor Activity : A study on phenyl-substituted derivatives of N-[2-(dimethylamino)ethyl]-2-phenylquinoline-8-carboxamide investigated their potential as DNA-intercalating antitumor agents, demonstrating significant solid tumor activity in various models (Atwell et al., 1989).
Antiviral and Antifungal Properties : The synthesis of certain thiazole C-nucleosides involved the use of 4-dimethylaminopyridine, demonstrating the potential of related compounds in antiviral and antifungal applications (Srivastava et al., 1977).
Optical and Material Science Applications
- Nonlinear Optical Properties : A novel chalcone derivative compound, related in structure to N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, was synthesized and its nonlinear optical properties were studied, suggesting potential applications in optical device technologies (Rahulan et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-16(2)10-6-4-9(5-7-10)13-12(18)11-8-17(3)15-14-11/h4-8H,1-3H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANPRTXWBWBDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((2,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845176.png)
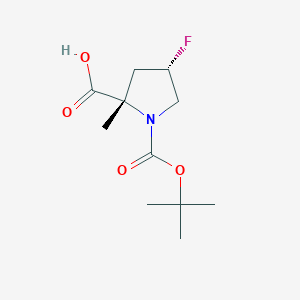
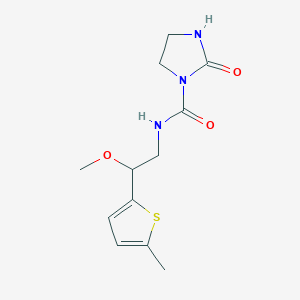
![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B2845180.png)
![2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole](/img/structure/B2845182.png)


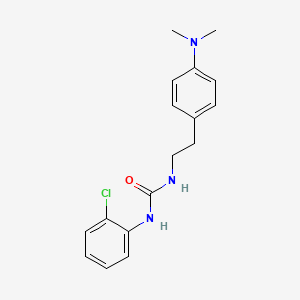
![N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2845189.png)
![6-[(2-methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2845190.png)
